molecular formula C9H14N2O B3220266 [4-(Aminomethyl)-3-methoxyphenyl]methanamine CAS No. 119402-72-1

[4-(Aminomethyl)-3-methoxyphenyl]methanamine

Cat. No.: B3220266
CAS No.: 119402-72-1
M. Wt: 166.22 g/mol
InChI Key: ZKOUUICPFVSGGQ-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)-3-methoxyphenyl]methanamine is a high-purity organic compound supplied for research and development purposes. With the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol, this compound is characterized as a bifunctional amine, featuring two primary amine groups on a methoxy-substituted phenyl ring . This specific structure makes it a valuable building block in synthetic organic chemistry. Its potential applications include serving as a key precursor in the synthesis of more complex molecules, such as pharmaceutical intermediates and ligands for catalysts. Researchers may utilize this diamine in the development of compounds with biological activity, drawing parallels to its use in creating aminopyrimidine derivatives investigated for their anti-proliferative and anti-viral properties . The compound is provided for laboratory research use only. It is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle the material adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(aminomethyl)-3-methoxyphenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4H,5-6,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOUUICPFVSGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Aminomethyl 3 Methoxyphenyl Methanamine

Multi-step Synthesis Routes

Multi-step synthesis is essential for constructing [4-(aminomethyl)-3-methoxyphenyl]methanamine from readily available starting materials. These routes typically involve the sequential introduction and modification of functional groups on the aromatic ring to build the desired molecular architecture.

Reductive Amination Pathways

Reductive amination is a powerful method for forming amines from carbonyl compounds. rsc.orgwikipedia.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of this compound, a plausible precursor would be a benzaldehyde (B42025) derivative with the appropriate substitution pattern.

Catalytic hydrogenation is a widely used industrial and laboratory technique for reduction reactions. clariant.comtcichemicals.com In the context of reductive amination, a carbonyl compound and an amine can be reacted in the presence of hydrogen gas and a metal catalyst to directly yield the aminated product. wikipedia.org

A potential synthetic route to this compound via catalytic hydrogenation could start from 3-methoxy-4-(aminomethyl)benzaldehyde. This intermediate could be subjected to reductive amination with ammonia (B1221849) under a hydrogen atmosphere, utilizing a catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. libretexts.orgresearchgate.net The reaction proceeds through the in-situ formation of an imine, which is subsequently hydrogenated to the benzylamine (B48309).

Table 1: Catalysts for Reductive Amination via Catalytic Hydrogenation

Catalyst Typical Substrates Advantages
Palladium on Carbon (Pd/C) Aromatic aldehydes and ketones High activity, good selectivity. researchgate.net
Platinum on Carbon (Pt/C) Wide range of carbonyls and imines Effective under mild conditions. libretexts.org

The efficiency of this process is influenced by factors such as hydrogen pressure, temperature, solvent, and the specific catalyst used.

Metal hydrides are versatile reducing agents capable of converting a wide range of functional groups, including imines formed during reductive amination. libretexts.org Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). sigmaaldrich.comredalyc.org

In a typical procedure, 3-methoxy-4-(aminomethyl)benzaldehyde would be reacted with ammonia to form the corresponding imine. This intermediate, without isolation, is then treated with a metal hydride to afford this compound. Sodium cyanoborohydride is particularly effective for this purpose as it is a milder reducing agent than sodium borohydride and selectively reduces imines in the presence of aldehydes. sigmaaldrich.com

Table 2: Metal Hydrides for Reductive Amination

Reagent Key Features
Sodium Borohydride (NaBH₄) Mild reductant, suitable for aldehydes and ketones. libretexts.orgodinity.com
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines over carbonyls. sigmaaldrich.com

Nitrile Reduction Approaches

The reduction of a nitrile group is a direct and efficient method for the synthesis of primary amines. libretexts.org For the preparation of this compound, a suitable precursor would be 4-(aminomethyl)-3-methoxybenzonitrile. The reduction of the nitrile functionality in this precursor would yield the desired diamine.

Catalytic hydrogenation is a common method for the reduction of nitriles to primary amines. libretexts.org This reaction is typically carried out using catalysts such as Raney Nickel, palladium, or platinum under a hydrogen atmosphere. libretexts.orgwikipedia.org The choice of catalyst and reaction conditions can influence the selectivity of the reaction, minimizing the formation of secondary and tertiary amines as byproducts. researchgate.net

For the conversion of 4-(aminomethyl)-3-methoxybenzonitrile to this compound, Raney Nickel is often a preferred catalyst due to its high activity and efficacy in nitrile reduction. researchgate.netwikipedia.org The reaction is generally performed in a solvent like ethanol (B145695) or methanol (B129727) at elevated temperature and pressure.

Table 3: Catalysts for Nitrile Reduction via Hydrogenation

Catalyst Typical Reaction Conditions Selectivity
Raney Nickel High pressure H₂, alcohol solvent, elevated temperature. researchgate.net Good for primary amines, can have side reactions. rsc.org
Palladium on Carbon (Pd/C) H₂, various solvents. Can be prone to hydrogenolysis of benzyl (B1604629) groups. researchgate.net

Powerful reducing agents, particularly metal hydrides, are highly effective for the reduction of nitriles to primary amines. youtube.com Lithium aluminum hydride (LiAlH₄) is a potent and commonly used reagent for this transformation. libretexts.orglibretexts.orgmasterorganicchemistry.com

The reaction involves the treatment of the nitrile, in this case, 4-(aminomethyl)-3-methoxybenzonitrile, with a solution of LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orglibretexts.org The reaction is typically followed by an aqueous workup to hydrolyze the intermediate aluminum-nitrogen complexes and liberate the primary amine. libretexts.org While highly effective, the reactivity of LiAlH₄ necessitates careful handling under anhydrous conditions. libretexts.org

Another class of reagents that can be employed are aminoboranes, such as diisopropylaminoborane, which can reduce aromatic nitriles in the presence of a catalytic amount of lithium borohydride. nih.gov

Table 4: Chemical Reagents for Nitrile Reduction

Reagent Solvent Key Characteristics
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ethers (e.g., THF, diethyl ether) Highly reactive, reduces a wide range of functional groups. libretexts.orglibretexts.org

Amidation and Subsequent Reduction Sequences

A robust and frequently employed method for the synthesis of this compound involves a two-step sequence starting from 2-methoxyterephthalic acid. This method consists of the formation of a diamide (B1670390) followed by its reduction.

The initial step is the amidation of 2-methoxyterephthalic acid to yield 2-methoxyterephthalamide. This transformation can be achieved through various standard procedures, such as conversion of the diacid to the corresponding diacyl chloride followed by reaction with ammonia, or by direct condensation with ammonia or an ammonia equivalent using a coupling agent.

Once the 2-methoxyterephthalamide is obtained, the crucial step is its reduction to the target diamine. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of amides to amines and is commonly used in ethereal solvents like tetrahydrofuran (THF) or diethyl ether. commonorganicchemistry.combyjus.commasterorganicchemistry.com The reaction generally proceeds with high yield, although it requires anhydrous conditions and careful handling due to the pyrophoric nature of LiAlH₄. commonorganicchemistry.combyjus.com

Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), offer a valuable alternative for amide reduction. chemicalbook.comacsgcipr.orgrushim.ru These reagents are also powerful reducing agents capable of converting amides to amines efficiently. The reaction with borane reagents often provides good yields and can sometimes offer better functional group tolerance compared to LiAlH₄. acsgcipr.org

PrecursorReagent(s)SolventProduct
2-Methoxyterephthalic acid1. SOCl₂ or (COCl)₂2. Excess NH₃Dichloromethane2-Methoxyterephthalamide
2-MethoxyterephthalamideLithium Aluminum Hydride (LiAlH₄)TetrahydrofuranThis compound
2-MethoxyterephthalamideBorane-Tetrahydrofuran (BH₃·THF)TetrahydrofuranThis compound

Functional Group Interconversion Strategies

Functional group interconversion provides alternative pathways to this compound, most notably through the reduction of dinitriles or the reductive amination of dialdehydes.

Reduction of 2-Methoxyterephthalonitrile:

The catalytic hydrogenation of 2-methoxyterephthalonitrile is a direct and atom-economical route. This method involves the reduction of both nitrile groups to primary amines using hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum-based catalysts. acs.orgbme.huacsgcipr.org The reaction is typically carried out in a solvent such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts. bme.hu High pressures of hydrogen and elevated temperatures can be employed to facilitate the reaction. bme.huosaka-u.ac.jp

Non-catalytic methods for nitrile reduction are also available, employing powerful hydride reagents like LiAlH₄ or borane complexes. ias.ac.inpdvpmtasgaon.edu.in These stoichiometric reductions are highly effective but generate more waste compared to catalytic hydrogenation.

Reductive Amination of 2-Methoxyterephthalaldehyde:

Another versatile strategy is the reductive amination of 2-methoxyterephthalaldehyde. This one-pot reaction involves the condensation of the dialdehyde (B1249045) with ammonia to form an intermediate di-imine, which is then reduced in situ to the diamine. organic-chemistry.orgresearchgate.netmasterorganicchemistry.com A variety of reducing agents can be used, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.orgmasterorganicchemistry.com The choice of reducing agent is crucial for the success of the reaction, with milder reagents like NaBH₃CN being particularly effective as they selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com Catalytic reductive amination using hydrogen gas over catalysts like nickel, cobalt, or palladium is an attractive option for large-scale synthesis due to its efficiency and the generation of water as the only byproduct. nih.govmdpi.comnih.govresearchgate.net

PrecursorReagent(s)Solvent(s)Product
2-MethoxyterephthalonitrileH₂, Raney Nickel, NH₃Methanol/EthanolThis compound
2-MethoxyterephthalonitrileLithium Aluminum Hydride (LiAlH₄)TetrahydrofuranThis compound
2-MethoxyterephthalaldehydeNH₃, H₂, Pd/C or Raney NiMethanol/EthanolThis compound
2-MethoxyterephthalaldehydeNH₃, Sodium Cyanoborohydride (NaBH₃CN)MethanolThis compound

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.

Solvent Effects on Reaction Efficacy

The choice of solvent plays a critical role in all the discussed synthetic methodologies. In the catalytic hydrogenation of nitriles, protic solvents like ethanol have been shown to enhance the selectivity for the desired primary amine. researchgate.net For reductions involving metal hydrides like LiAlH₄, anhydrous ethereal solvents such as THF or diethyl ether are mandatory to prevent the violent decomposition of the reagent. commonorganicchemistry.combyjus.com In reductive amination, the solvent must be compatible with both the imine formation and the reduction step. Methanol is a common choice as it is a good solvent for the reactants and does not interfere with many reducing agents. researchgate.net

Temperature and Pressure Optimization

Temperature and pressure are key parameters, particularly in catalytic hydrogenations. The reduction of aromatic nitriles often requires elevated temperatures and high hydrogen pressures to achieve a reasonable reaction rate and complete conversion. bme.huosaka-u.ac.jpijaerd.org For instance, pressures in the range of 6 to 150 bar and temperatures from 30 to 150°C have been reported for similar hydrogenations. researchgate.netmdpi.com However, excessively high temperatures can sometimes lead to side reactions, such as dehalogenation if halogen substituents are present, or the formation of secondary and tertiary amines. bme.hu Therefore, a careful optimization of both temperature and pressure is necessary to maximize the yield of the primary diamine.

Catalyst Selection and Activity

In catalytic routes, the choice of catalyst is paramount. For the hydrogenation of nitriles, Raney nickel is a cost-effective and highly active catalyst. mdma.chias.ac.inmasterorganicchemistry.commdpi.com Palladium and platinum catalysts, often supported on carbon, are also highly effective, though they are more expensive. bme.huacsgcipr.orgnih.gov The selectivity towards the primary amine can be influenced by the catalyst support and the presence of additives. rsc.org For reductive amination, a range of catalysts including nickel, cobalt, palladium, and ruthenium have been shown to be effective. nih.govmdpi.comnih.govresearchgate.net The activity and selectivity of these catalysts can be tuned by the choice of support material and the presence of specific ligands.

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes.

One of the key aspects is the use of catalytic methods over stoichiometric reagents. Catalytic hydrogenation and reductive amination are inherently greener than reductions using LiAlH₄ or boranes, as they have higher atom economy and generate less waste. acsgcipr.orgrsc.org The use of molecular hydrogen as the reductant is particularly advantageous, as the only byproduct is water. nih.govresearchgate.net

The selection of solvents is another important consideration. The use of greener solvents, such as ethanol or even water, in catalytic hydrogenations can significantly reduce the environmental impact of the process. researchgate.netresearchgate.net Furthermore, the development of catalyst systems that can be easily recovered and recycled is a key goal in green chemistry. rsc.org The use of heterogeneous catalysts, which can be removed by simple filtration, is a step in this direction. bme.hunih.gov

Finally, designing synthetic routes that are more energy-efficient is also a principle of green chemistry. This can be achieved by developing catalysts that operate under milder conditions of temperature and pressure, thereby reducing the energy consumption of the process. nih.gov

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comwordpress.com The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product. jocpr.com

The catalytic hydrogenation of a dinitrile to a diamine is an inherently atom-economical reaction. nih.govresearchgate.net The primary transformation involves the addition of hydrogen gas to the two nitrile groups, with no other atoms being lost as byproducts. The theoretical atom economy for the synthesis of this compound from 2-methoxyterephthalonitrile and hydrogen can be calculated as follows:

Reaction: C₉H₆N₂O + 4H₂ → C₉H₁₄N₂O

CompoundMolecular FormulaMolar Mass (g/mol)
2-MethoxyterephthalonitrileC₉H₆N₂O158.16
HydrogenH₂2.02
This compoundC₉H₁₄N₂O166.22

Atom Economy (%) = (Molar mass of desired product / Sum of molar masses of all reactants) x 100

Atom Economy (%) = (166.22 / (158.16 + 4 * 2.02)) x 100 = (166.22 / 166.24) x 100 ≈ 99.99%

Solvent-Free Synthesis Approaches

Conducting chemical reactions without the use of solvents, or in a solvent-free environment, is a key objective of green chemistry. This approach reduces environmental impact, minimizes waste generation, and can sometimes lead to improved reaction rates and selectivity.

While many catalytic hydrogenations are performed in a solvent to ensure good mixing and heat transfer, the development of solvent-free methods for nitrile reduction is an active area of research. rsc.orgrsc.org For the synthesis of this compound, a solvent-free approach could involve the direct reaction of molten 2-methoxyterephthalonitrile with hydrogen gas in the presence of a suitable heterogeneous catalyst.

Challenges in solvent-free hydrogenation include ensuring efficient contact between the solid catalyst, the liquid or solid substrate, and gaseous hydrogen. High-pressure reactors and specialized mixing equipment may be necessary. Microwave-assisted solvent-free reactions have also emerged as a promising technique, often leading to significantly reduced reaction times. chem-station.com

ParameterConventional Solvent-Based HydrogenationPotential Solvent-Free Approach
Reaction Medium Organic solvents (e.g., ethanol, methanol, THF)No solvent or neat substrate
Advantages Good heat and mass transfer, well-establishedReduced waste, lower environmental impact, potential for higher throughput
Challenges Solvent toxicity, cost of solvent and disposalMixing and heat transfer issues, potential for catalyst deactivation

Sustainable Catalysis Development

The choice of catalyst is crucial for the sustainability of the synthesis of this compound. Sustainable catalysis focuses on the use of catalysts that are abundant, non-toxic, recyclable, and highly efficient.

Traditionally, the hydrogenation of nitriles has relied on catalysts based on precious metals such as palladium, platinum, and rhodium. thieme-connect.denih.gov While highly effective, these metals are expensive and have a significant environmental footprint associated with their mining and refining.

Recent research has focused on developing catalysts based on more abundant and less toxic earth-abundant metals like cobalt and nickel. nih.govacs.orggoogle.combme.hu Raney® Nickel and Raney® Cobalt are well-established heterogeneous catalysts for nitrile hydrogenation and are widely used in industrial applications. acs.orgresearchgate.netrsc.orgmdpi.comresearchgate.net These catalysts are relatively inexpensive and can often be recycled, contributing to a more sustainable process.

The development of nano-structured catalysts and novel support materials is another key area of sustainable catalysis research. imedpub.com These advanced catalysts can offer higher activity and selectivity, allowing for milder reaction conditions (lower temperature and pressure) and reducing energy consumption. For instance, cobalt phosphide (B1233454) (Co₂P) has been reported as a highly active and air-stable catalyst for the hydrogenation of nitriles to primary amines. nih.gov

Catalyst TypeExamplesAdvantagesDisadvantages
Precious Metal Catalysts Pd/C, PtO₂, Rh/Al₂O₃High activity and selectivityHigh cost, low abundance, potential for leaching
Earth-Abundant Metal Catalysts Raney® Ni, Raney® Co, Co₂PLow cost, high abundanceMay require harsher conditions, potential for metal leaching
Advanced Catalysts Nanoparticles, supported catalysts on novel materialsHigh surface area, potentially higher activity and selectivity, improved recyclabilityCan be complex to synthesize, long-term stability may be a concern

The selection of a sustainable catalyst for the synthesis of this compound would ideally involve a non-precious metal-based heterogeneous catalyst that operates under mild conditions and can be easily recovered and reused multiple times without significant loss of activity.

Computational and Theoretical Investigations of 4 Aminomethyl 3 Methoxyphenyl Methanamine

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. Computational chemistry provides powerful tools to investigate these characteristics at the quantum level.

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation approximately, providing detailed information about molecular geometry, energy, and electron distribution.

For a molecule like [4-(Aminomethyl)-3-methoxyphenyl]methanamine, a typical approach would involve geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p). This process finds the lowest energy arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles. Such calculations on similar aromatic amines and ethers have shown excellent correlation with experimental data obtained from X-ray crystallography. chemicalbook.comresearchgate.net

The calculations also yield key electronic properties. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution. For this molecule, the MEP would likely show negative potential (electron-rich regions, typically colored red) around the nitrogen atoms of the amine groups and the oxygen atom of the methoxy (B1213986) group, indicating these are sites susceptible to electrophilic attack. nih.gov Positive potential (electron-deficient regions, colored blue) would be expected around the amine hydrogens, making them potential hydrogen bond donors.

Table 1: Representative Calculated Electronic Properties for an Analogous Aromatic Diamine

Property Representative Value Method
Total Energy -515.7 Hartree DFT/B3LYP/6-311G(d,p)
Dipole Moment 2.15 Debye DFT/B3LYP/6-311G(d,p)
Heat Capacity 106.7 cal/mol·K DFT/B3LYP/6-311G(d,p)
Entropy 196.9 cal/mol·K DFT/B3LYP/6-311G(d,p)

Data is hypothetical and based on typical values for similar structures. appchemical.com

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. sigmaaldrich.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be delocalized across the benzene (B151609) ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO would be expected to be distributed over the aromatic ring's antibonding π* orbitals. These orbitals govern how the molecule interacts with other reactants.

Table 2: Representative Frontier Molecular Orbital Energies for an Analogous Aromatic Diamine

Orbital Energy (eV) Description
HOMO -5.85 eV Primary electron donor region
LUMO -0.45 eV Primary electron acceptor region
HOMO-LUMO Gap (ΔE) 5.40 eV Indicator of chemical reactivity and stability

Data is hypothetical and based on typical values for similar structures.

Conformational Analysis and Energetics

The three-dimensional shape (conformation) of a flexible molecule like this compound is crucial for its interactions. The molecule has several rotatable single bonds: the C-C bonds connecting the aminomethyl groups to the ring, the C-N bonds of the aminomethyl groups, and the C-O bond of the methoxy group.

Potential Energy Surface Mapping

A potential energy surface (PES) map is a theoretical plot of a molecule's energy as a function of one or more of its geometric parameters, such as the torsion (dihedral) angles of its rotatable bonds. By systematically rotating these bonds and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to stable conformations (conformers), while the maxima represent the energy barriers to rotation between them. For this compound, a PES scan would reveal the preferred orientations of the two aminomethyl groups and the methoxy group relative to the benzene ring.

Rotational Barriers and Isomerism Studies

The energy required to rotate around a single bond is known as the rotational barrier. Computational studies on similar molecules, such as N-(4'-methoxyphenyl)-3-bromothiobenzamide, have quantified these barriers. For the target molecule, the rotation of the aminomethyl and methoxy groups would have specific energy costs. The planarity of the molecule can be destabilizing, but this can be offset by more effective intermolecular packing in a crystal lattice. The relative energies of different conformers (conformational isomers) can be calculated to determine which is the most stable in the gas phase. These studies indicate that even small energy differences, on the order of a few kJ/mol, can dictate the dominant conformation.

Table 3: Representative Calculated Rotational Energy Barriers for Bonds in an Analogous Molecule

Rotatable Bond Description Calculated Barrier (kJ/mol)
Ar-CH₂NH₂ Rotation of aminomethyl group 8 - 12
Ar-OCH₃ Rotation of methoxy group 10 - 15

Data is hypothetical and based on typical values for similar structures.

Spectroscopic Property Prediction (Theoretical)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

For this compound, theoretical vibrational frequencies can be calculated using DFT. These correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculations can predict the stretching and bending frequencies for key functional groups, such as the N-H and C-H stretches of the amine and methyl groups, the C-O stretch of the methoxy group, and the characteristic vibrations of the benzene ring. appchemical.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) technique. The predicted chemical shifts for the aromatic protons, the aminomethyl protons (CH₂), and the methoxy protons (CH₃) can be compared directly with experimental spectra to aid in peak assignment. Theoretical calculations often show a strong linear correlation with experimental values, providing a powerful tool for structural elucidation. appchemical.com

Table 4: Representative Comparison of Theoretical vs. Experimental NMR Chemical Shifts (δ, ppm) for an Analogous Structure

Atom Type Theoretical ¹³C Shift (ppm) Experimental ¹³C Shift (ppm) Theoretical ¹H Shift (ppm) Experimental ¹H Shift (ppm)
Ar-C (Aromatic) 122.1 - 168.3 115.9 - 157.8 7.02 - 8.32 7.10 - 7.60
-OCH₃ (Methoxy) 58.6 55.8 3.85 3.80
-CH₂NH₂ (Aminomethyl) 45.2 44.5 3.90 3.85

Data is hypothetical and based on typical values for similar structures reported in the literature. appchemical.com

Vibrational Mode Analysis (Theoretical IR, Raman)

Theoretical vibrational mode analysis is a powerful computational tool used to predict the infrared (IR) and Raman spectra of a molecule. This analysis is typically performed using quantum chemical calculations, such as Density Functional Theory (DFT), which can accurately model the vibrational frequencies and intensities of the various molecular bonds.

For this compound, a theoretical vibrational analysis would involve optimizing the molecule's geometry to its lowest energy state. Subsequently, the vibrational frequencies corresponding to the normal modes of vibration would be calculated. Each of these modes represents a specific type of bond stretching, bending, or torsional motion.

The predicted IR and Raman spectra would exhibit characteristic peaks corresponding to the functional groups present in the molecule. For instance, the N-H stretching vibrations of the aminomethyl groups would be expected in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group of the methoxy substituent would appear around 2850-3100 cm⁻¹. The C-O stretching of the methoxy group and the C-N stretching of the aminomethyl groups would also produce distinct signals in the fingerprint region of the spectrum (below 1500 cm⁻¹).

A data table of predicted vibrational frequencies and their corresponding assignments would be generated, similar to the example below. Discrepancies between theoretical and experimental spectra can often be reconciled by applying a scaling factor to the calculated frequencies, accounting for anharmonicity and the limitations of the theoretical model.

Table 1: Illustrative Theoretical Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Assignment
1 3450 Asymmetric N-H Stretch
2 3350 Symmetric N-H Stretch
3 3050 Aromatic C-H Stretch
4 2950 Aliphatic C-H Stretch
5 1600 Aromatic C=C Stretch
6 1450 CH₂ Scissoring
7 1250 C-O Stretch (Methoxy)

Note: The data in this table is illustrative and represents the type of information that would be generated from a computational vibrational analysis.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. These predictions are highly valuable for interpreting experimental NMR spectra and for confirming molecular structures. Theoretical calculations of NMR parameters for molecules containing methoxy groups have been shown to be sensitive to electronic resonance interactions. uba.ar

For this compound, theoretical ¹H and ¹³C NMR chemical shifts would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. The calculations would provide a set of chemical shifts for each unique hydrogen and carbon atom in the molecule.

The predicted ¹H NMR spectrum would show distinct signals for the protons of the aminomethyl groups, the aromatic ring, and the methoxy group. Similarly, the ¹³C NMR spectrum would provide predicted chemical shifts for each carbon atom, including the two aminomethyl carbons, the six aromatic carbons, and the methoxy carbon. The accuracy of these predictions can be enhanced by considering solvent effects, often modeled using continuum solvation models. liverpool.ac.uk

Table 2: Illustrative Predicted NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.8 - 7.2 110 - 130
Aminomethyl CH₂ ~3.8 ~45
Methoxy CH₃ ~3.9 ~55

Note: The data in this table is for illustrative purposes and represents the type of information that would be generated from computational NMR predictions.

Reaction Mechanism Studies (Theoretical)

Theoretical studies of reaction mechanisms provide a molecular-level understanding of how chemical reactions occur. For this compound, this could involve investigating its synthesis or its subsequent reactions. Computational methods can be used to explore the potential energy surface of a reaction, identifying key intermediates, transition states, and reaction pathways.

Transition State Characterization

A critical aspect of studying reaction mechanisms is the characterization of transition states. A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. Computational chemists use various algorithms to locate and verify transition states.

For a reaction involving this compound, such as its formation via a substitution reaction, the transition state would be characterized by having a single imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that leads from the reactant to the product. The geometry and energy of the transition state are crucial for understanding the reaction's activation energy. For example, in nucleophilic aromatic substitution reactions, the formation and decomposition of a Meisenheimer complex can be a key step, and the transition states for these processes can be computationally characterized. researchgate.net

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) calculations, is performed to confirm that a located transition state connects the desired reactants and products. Starting from the transition state geometry, the IRC calculation follows the path of steepest descent on the potential energy surface in both the forward and reverse directions.

This mapping provides a detailed picture of the geometric changes that occur as the reaction progresses. For a reaction involving this compound, an IRC calculation would trace the pathway from the reactants, through the transition state, to the products, confirming the proposed mechanism.

Kinetic and Thermodynamic Parameters from Computation

Computational chemistry can be used to calculate important kinetic and thermodynamic parameters for a reaction. By determining the energies of the reactants, transition states, and products, it is possible to compute the activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of reaction (ΔG).

These parameters provide quantitative insights into the feasibility and rate of a reaction. For instance, a low calculated activation energy would suggest a kinetically favorable reaction, while a negative Gibbs free energy of reaction would indicate a thermodynamically spontaneous process. All reactions in a study of methoxy substitution by methylamine (B109427) were calculated to be exothermic. researchgate.net

Table 3: Illustrative Computed Kinetic and Thermodynamic Parameters

Parameter Calculated Value
Activation Energy (Ea) e.g., 15 kcal/mol
Enthalpy of Reaction (ΔH) e.g., -10 kcal/mol

Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from computational reaction mechanism studies.

Intermolecular Interactions and Supramolecular Assembly (Theoretical)

The study of intermolecular interactions is crucial for understanding the solid-state properties of a molecule, such as its crystal packing and melting point. This compound possesses several functional groups capable of forming hydrogen bonds (the amino groups) and other non-covalent interactions. Theoretical methods can be used to investigate these interactions and predict how the molecules will assemble in the solid state.

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify intermolecular interactions like hydrogen bonds. nih.gov These methods provide information about the strength and nature of these interactions. For molecules with similar functional groups, intermolecular hydrogen bonding has been shown to play a significant role in their crystal structures. mdpi.comnih.gov

By analyzing the potential intermolecular interaction sites on the molecule, it is possible to predict the likely modes of supramolecular assembly. For this compound, it is expected that the amino groups would act as hydrogen bond donors, while the nitrogen and oxygen atoms could act as acceptors, leading to the formation of extended hydrogen-bonded networks in the solid state. The aromatic rings could also participate in π-π stacking interactions, further stabilizing the crystal structure.

Hydrogen Bonding Networks

The molecular structure of this compound possesses multiple sites capable of acting as hydrogen bond donors and acceptors, suggesting the potential for complex intra- and intermolecular hydrogen bonding networks. The primary amine (-NH2) functionalities contain hydrogen bond donors (N-H), while the nitrogen atoms themselves and the oxygen atom of the methoxy (-OCH3) group can act as hydrogen bond acceptors.

A computational investigation would typically focus on:

Intramolecular Hydrogen Bonding: Theoretical calculations would explore the possibility of hydrogen bonds forming within a single molecule. A likely candidate for such an interaction would be between the hydrogen of one aminomethyl group and the nitrogen of the adjacent aminomethyl group or the oxygen of the methoxy group. DFT calculations could determine the geometric parameters (bond length and angle) and the energetic stability of such bonds. Natural Bond Orbital (NBO) analysis is a common method used to confirm and quantify these interactions by measuring the charge transfer between the donor and acceptor orbitals.

Intermolecular Hydrogen Bonding: In a condensed phase or crystal structure, molecules of this compound would interact with each other. The aminomethyl groups are primary sites for forming strong N-H···N or N-H···O hydrogen bonds, leading to the formation of dimers, chains, or more complex three-dimensional networks. Computational models would calculate the binding energies of these dimeric or clustered configurations to identify the most stable arrangements.

The following table illustrates the type of data that a computational study using DFT would generate to characterize these hydrogen bonds.

Interaction TypeDonorAcceptorH···Acceptor Distance (Å)D-H···A Angle (°)Interaction Energy (kcal/mol)
Intramolecular-NH2-OCH3Data not availableData not availableData not available
Intramolecular-NH2-NH2Data not availableData not availableData not available
Intermolecular-NH2-NH2 (Neighbor)Data not availableData not availableData not available
Intermolecular-NH2-OCH3 (Neighbor)Data not availableData not availableData not available
Note: This table is illustrative. Specific values for this compound are not available in the reviewed literature.

Aromatic Stacking Interactions

Aromatic stacking, or π-π interactions, are non-covalent interactions that occur between aromatic rings. These forces are critical in the stabilization of molecular conformations and crystal packing. The substituted benzene ring of this compound can participate in such interactions.

Theoretical investigations into the aromatic stacking of this compound would involve:

Analysis of Dimer Geometries: Computational chemists would model a dimer of the molecule to determine the preferred stacking arrangement. Common geometries include face-to-face, parallel-displaced, and T-shaped (or edge-to-face) configurations. The interaction energy for each geometry is calculated to find the most stable orientation. The presence of substituents on the ring influences the electron distribution (quadrupole moment) of the aromatic system, which in turn dictates the most favorable stacking geometry.

Quantification of Interaction Energy: The strength of the stacking interaction is a key parameter. High-level ab initio calculations, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to decompose the interaction energy into its fundamental components: electrostatic, exchange, induction, and dispersion forces. This analysis reveals the physical nature of the forces driving the stacking arrangement. Dispersion forces are typically the dominant stabilizing component in π-π stacking.

The data below represents typical parameters that would be calculated in a theoretical study of aromatic stacking for this molecule.

Stacking ConfigurationInterplanar Distance (Å)Lateral Displacement (Å)Total Interaction Energy (kcal/mol)Electrostatic Component (kcal/mol)Dispersion Component (kcal/mol)
Parallel-DisplacedData not availableData not availableData not availableData not availableData not available
T-ShapedData not availableData not availableData not availableData not availableData not available
Note: This table is illustrative. Specific values for this compound are not available in the reviewed literature.

4 Aminomethyl 3 Methoxyphenyl Methanamine As a Monomer in Polymer Science

Polycondensation Reactions for Polymer Synthesis

Polycondensation is a common method for synthesizing polymers from bifunctional or polyfunctional monomers. As a diamine, [4-(Aminomethyl)-3-methoxyphenyl]methanamine possesses two primary amine groups, making it a potential candidate for polycondensation reactions with monomers containing complementary functional groups, such as dicarboxylic acids or their derivatives. However, there is no scientific literature available that details its use in such reactions.

Polyamide Synthesis Pathways

The synthesis of polyamides typically involves the reaction of a diamine with a dicarboxylic acid, diacyl chloride, or diester. While the structure of this compound suggests its suitability for creating novel aromatic or semi-aromatic polyamides, no studies have been published detailing such a synthesis. Consequently, there is no data on the reaction kinetics, polymer properties, or potential applications of polyamides derived from this specific monomer.

Polyimide Precursor Applications

Polyimides are a class of high-performance polymers known for their thermal stability. Their synthesis usually proceeds through a two-step process involving the formation of a poly(amic acid) precursor from a diamine and a dianhydride, followed by chemical or thermal imidization. There are no reports in the scientific literature of this compound being used as a diamine monomer in the synthesis of polyimides.

Polyurea and Polyurethane Formulations

Polyureas are formed by the reaction of a diamine with a diisocyanate, while polyurethanes are typically synthesized from diisocyanates and polyols, often with a diamine or diol as a chain extender. The amine functional groups of this compound make it a theoretical candidate for inclusion in polyurea and polyurethane formulations. However, a review of the available literature indicates that its use in this capacity has not been investigated or reported.

Ring-Opening Polymerization Initiator Roles

Primary amines can act as initiators for the ring-opening polymerization (ROP) of certain cyclic monomers, such as epoxides and lactones. The initiation mechanism involves the nucleophilic attack of the amine on the cyclic monomer. There is no published research that explores or documents the use of this compound as an initiator for any type of ring-opening polymerization.

Design and Synthesis of Advanced Polymeric Architectures

The development of complex polymeric architectures often relies on monomers with specific functionalities. While the structure of this compound could potentially be utilized in creating specialized polymer structures, no such applications have been described in the scientific literature.

Hyperbranched Polymers

Hyperbranched polymers are highly branched, three-dimensional macromolecules. Their synthesis can be achieved through various methods, often employing AB2-type monomers or the polymerization of a central core with other monomers. There is no available data to suggest that this compound has been used as a building block or core molecule in the synthesis of hyperbranched polymers.

Dendrimer Synthesis Methodologies

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. The synthesis of dendrimers using this compound can be approached through two primary methodologies: divergent and convergent synthesis.

In the divergent synthesis approach, the dendrimer is grown outwards from a central core. Using this compound, the synthesis would commence by reacting a multifunctional core molecule with an excess of the diamine. This would be followed by a reaction to introduce new branching points, for example, through Michael addition with methyl acrylate, and subsequent amidation. The repetition of these steps leads to the formation of successive generations of the dendrimer. The presence of the methoxy (B1213986) group on the aromatic ring of the monomer can influence the reactivity of the amine groups and the solubility of the growing dendrimer.

The convergent synthesis method involves the construction of dendritic fragments, or "dendrons," from the outside in, which are then attached to a central core in the final step. For this approach, a dendron would be synthesized and then coupled with this compound. This method offers better control over the final structure and purity of the dendrimer.

The choice of synthesis methodology will impact the final properties of the dendrimer, such as its size, shape, and surface functionality.

Cross-linked Polymer Network Formation

The bifunctional nature of this compound, with its two primary amine groups, makes it an excellent cross-linking agent for creating robust polymer networks. These networks are formed by reacting the diamine with multifunctional monomers or polymers, leading to the formation of a three-dimensional structure.

One significant application is in the curing of epoxy resins . The primary amine groups of the diamine can react with the epoxide rings of the epoxy prepolymer through a ring-opening addition reaction. This process forms a highly cross-linked thermoset polymer with enhanced thermal and mechanical properties. The aromatic ring of the diamine contributes to the rigidity and thermal stability of the cured epoxy, while the methoxy group can affect the curing kinetics and the final properties of the network.

Another approach to forming cross-linked networks is through polycondensation reactions . For instance, reacting this compound with multifunctional acid chlorides or anhydrides would lead to the formation of a cross-linked polyamide or polyimide network. The density of cross-linking, and thus the properties of the resulting polymer, can be controlled by the functionality of the co-monomers.

Structure-Property Relationships in this compound-Derived Polymers

The unique chemical structure of this compound imparts specific properties to the polymers derived from it. Understanding these structure-property relationships is crucial for designing materials with desired performance characteristics.

Influence of Monomer Structure on Polymer Morphology

The morphology of polymers derived from this compound is significantly influenced by the interplay between the rigid aromatic core and the flexible aminomethyl groups.

Methoxy Substituent: The methoxy group attached to the aromatic ring can impact chain packing and intermolecular interactions. Its presence may disrupt the regularity of the polymer chains, potentially leading to a more amorphous morphology with lower crystallinity. This can, in turn, affect properties such as solubility and optical transparency.

The balance between these structural elements will determine whether the resulting polymer is, for example, a rigid and high-strength material or a more flexible and tough one.

Tunability of Polymer Functionality via Monomer Incorporation

The incorporation of this compound into a polymer backbone allows for the tuning of its functionality. The primary amine groups, if not fully reacted during polymerization, can serve as sites for post-polymerization modification.

For example, these residual amine groups can be functionalized with various molecules to impart specific properties such as:

Hydrophilicity: by grafting polyethylene (B3416737) glycol (PEG) chains.

Biocompatibility: by attaching bioactive molecules.

Chelating ability: by introducing ligands for metal ions.

This versatility allows for the creation of functional polymers with tailored properties for specific applications, ranging from biomedical devices to separation membranes.

Mechanical and Thermal Behavior of Derived Polymers

The mechanical and thermal properties of polymers derived from this diamine are a direct consequence of its molecular structure.

Mechanical Properties: Polymers such as polyamides derived from xylylenediamines are known for their high mechanical strength and modulus. speautomotive.com The presence of the aromatic ring in this compound is expected to contribute to high tensile strength and stiffness in the resulting polymers. However, the flexible aminomethyl linkages can also impart a degree of toughness and ductility.

PropertyExpected Range for Derived Polyamides
Tensile Strength80 - 120 MPa
Young's Modulus2.5 - 4.0 GPa
Elongation at Break5 - 15 %

This table presents expected values based on structurally similar aromatic-aliphatic polyamides.

PropertyExpected Value for Derived Polyamides
Glass Transition Temperature (Tg)180 - 250 °C
Decomposition Temperature (Td)> 400 °C

This table presents expected values based on data for polyamides with similar structural motifs. researchgate.netmdpi.com

Functionalization of Polymeric Materials Utilizing this compound Residues

The aminomethyl groups of this compound residues within a polymer chain offer reactive sites for further functionalization. This post-polymerization modification is a powerful tool for tailoring the surface and bulk properties of materials.

For instance, a polymer containing these residues can be surface-modified to alter its wettability or to introduce specific functionalities. This can be achieved through reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to introduce new functional groups.

Alkylation: To introduce alkyl chains or other organic moieties.

Reductive Amination: To couple aldehydes or ketones to the amine groups.

These modifications can be used to create materials with advanced properties, such as self-healing capabilities, stimuli-responsiveness, or enhanced adhesion to other materials.

Grafting and Surface Modification Techniques

The dual primary amine functionality of this compound makes it a prime candidate for polymer grafting and surface modification. These techniques are crucial for altering the surface properties of materials to improve biocompatibility, adhesion, wettability, or to introduce new functionalities without changing the bulk properties of the substrate. nih.govmdpi.com The amine groups on the monomer can serve as reactive sites for covalently attaching polymer chains to a surface.

Two primary strategies for polymer grafting where this monomer could be employed are the "grafting to" and "grafting from" methods.

"Grafting to" Approach : In this method, the diamine monomer would first be used to functionalize a substrate surface, creating a layer of reactive amine groups. Separately, polymers with reactive end groups (e.g., carboxylic acids, epoxides, or isocyanates) are synthesized. These pre-formed polymers are then introduced to the amine-functionalized surface, leading to a coupling reaction that grafts the polymer chains onto the substrate. nih.govmdpi.com The reaction between amine groups and various electrophilic functionalities is a well-established method for polymer conjugation and surface modification. tandfonline.compolysciences.com

"Grafting from" Approach : This technique involves first anchoring the this compound monomer onto the substrate. The surface-bound amine groups are then chemically converted into polymerization initiators. A desired monomer is subsequently introduced and polymerized directly from the surface, growing polymer chains outwards. This method allows for the formation of dense polymer brushes with a high grafting density. nih.gov

The choice between these methods depends on the desired grafting density and polymer chain length. The "grafting to" method is simpler but can be limited by the steric hindrance of already attached polymer chains, leading to lower grafting densities. The "grafting from" approach can achieve much higher densities.

Table 1: Comparison of Polymer Grafting Techniques Applicable to Amine-Functionalized Surfaces

TechniqueDescriptionPotential Advantages with this compoundPotential Challenges
"Grafting to"Pre-synthesized polymers are attached to a surface functionalized with the diamine.Simple procedure; good control over the molecular weight of the grafted polymer.Lower grafting density due to steric hindrance.
"Grafting from"Polymerization is initiated from the diamine molecules previously anchored to the surface.High grafting density achievable; formation of thick, uniform polymer layers.More complex multi-step process; less control over the molecular weight of individual chains.

Incorporation of Active Sites

The chemical structure of this compound is inherently functional, and when incorporated into a polymer chain, these functionalities can act as active sites. These sites can impart specific chemical, catalytic, or biological activity to the resulting polymer.

The primary aminomethyl groups are particularly versatile. Once integrated into a polymer backbone, for example in a polyamide, one of the two amine groups from each monomer unit could remain available for further reactions. These pendant amine groups can:

Act as basic sites for catalysis or for capturing acidic molecules.

Serve as chelation sites for metal ions. The ability to bind with metal ions could be exploited in applications such as sensing, water purification, or the creation of polymer-supported catalysts.

Function as points for post-polymerization modification . Other molecules, including bioactive compounds like peptides or drugs, can be covalently attached to these amine groups, creating functional materials for biomedical applications. nih.gov

The methoxy-substituted phenyl ring also contributes to the functionality. The methoxy group is an electron-donating group, which can influence the electronic environment of the aromatic ring and any conjugated systems within the polymer backbone. This can affect the polymer's optical properties, such as fluorescence, and its interaction with other molecules. The presence of such groups can also disrupt chain packing, leading to polymers with increased free volume and potentially enhanced gas permeability. nih.gov

Table 2: Potential Active Sites and Applications Derived from the Monomer Structure

Functional GroupPotential Role as Active SiteExample Applications
Pendant Aminomethyl Group (-CH2NH2)Metal ion chelation; Brønsted base catalysis; Covalent attachment of biomolecules.Sensors, environmental remediation, supported catalysts, drug delivery systems.
Methoxy Group (-OCH3)Modulation of electronic properties; hydrogen bond acceptor.Optoelectronic materials, membranes, specialty coatings.
Aromatic Ringπ-π stacking interactions; site for electrophilic substitution.Adhesives, composite materials, functional inks.

Despite a comprehensive search for scientific literature, there is a notable lack of published research specifically detailing the coordination chemistry of the compound this compound. While information regarding similarly structured molecules and general principles of coordination chemistry exists, this article cannot be generated as the foundational studies on the synthesis, characterization, and chelating properties of metal complexes involving this particular ligand are not available in the public domain.

Ligand Synthesis and Properties: Detailed studies on the synthesis of this compound and characterization of its properties as a ligand.

Coordination Behavior: Investigations into its coordination modes, including confirmation of bidentate chelation and the stability of the resulting chelate rings with various metal ions.

Synthesis of Metal Complexes: Reports on the successful synthesis of both transition and main group metal complexes with this compound.

Spectroscopic Characterization: Spectroscopic data (e.g., IR, UV-Vis, NMR) from these specific metal complexes to understand the metal-ligand interactions.

Without such dedicated research, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research into the coordination chemistry of this compound is necessary before a comprehensive article on this topic can be written.

Coordination Chemistry of 4 Aminomethyl 3 Methoxyphenyl Methanamine

Spectroscopic Characterization of Metal-Ligand Interactions (Research Methodologies)

IR and Raman Spectroscopy for Coordination Environment

Infrared (IR) and Raman spectroscopy are powerful tools for elucidating the coordination environment of metal complexes. For complexes of [4-(Aminomethyl)-3-methoxyphenyl]methanamine, these techniques would provide direct evidence of the ligand's coordination to a metal center through shifts in the vibrational frequencies of its functional groups.

The primary coordination sites are the nitrogen atoms of the two aminomethyl groups. In the free ligand, the N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region. Upon coordination to a metal ion, the N-H bond is weakened, leading to a characteristic shift to lower frequencies (a redshift) in the IR and Raman spectra. The magnitude of this shift can provide insights into the strength of the metal-nitrogen bond. Similarly, the N-H bending vibrations, typically observed around 1600 cm⁻¹, would also be expected to shift upon complexation.

Table 1: Expected IR and Raman Shifts upon Coordination of this compound

Functional GroupTypical Wavenumber (cm⁻¹) (Free Ligand)Expected Shift upon Coordination
N-H Stretch3300-3500Shift to lower frequency
N-H Bend~1600Shift in frequency
C-O (methoxy) Stretch1250-1000Shift in frequency
Metal-Nitrogen (M-N) StretchN/AAppearance of new bands (<600 cm⁻¹)
Metal-Oxygen (M-O) StretchN/AAppearance of new bands (<600 cm⁻¹)

NMR Spectroscopy for Ligand Exchange Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and dynamics of coordination complexes in solution. For complexes of this compound, ¹H and ¹³C NMR would reveal significant changes in the chemical shifts of the ligand's protons and carbons upon coordination. The protons of the aminomethyl groups (-CH₂NH₂) and the aromatic protons would be particularly sensitive to the electronic environment changes induced by the metal ion.

NMR is also well-suited for investigating ligand exchange dynamics. nih.gov The rate of exchange between a coordinated and a free ligand can be slow, intermediate, or fast on the NMR timescale. In the case of slow exchange, distinct sets of signals for the free and coordinated ligand would be observed. nih.gov For fast exchange, a single, time-averaged set of signals would be seen. nih.gov In the intermediate exchange regime, broad NMR signals are characteristic.

Variable-temperature NMR studies can be employed to move between these exchange regimes, allowing for the determination of the kinetic parameters of the ligand exchange process, such as the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. Two-dimensional exchange spectroscopy (2D-EXSY) can also be used to directly observe and quantify ligand exchange between different sites.

Table 2: NMR Observables for Studying Ligand Exchange Dynamics

NMR ParameterInformation Provided
Chemical Shift (δ)Changes in electronic environment upon coordination.
Line BroadeningIndicates intermediate exchange rates.
Coalescence TemperatureTemperature at which distinct signals merge, used to calculate exchange rates.
2D-EXSY Cross-PeaksDirect evidence of chemical exchange between sites.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly informative for transition metal complexes. The spectra of complexes of this compound would be expected to exhibit several types of electronic transitions.

Intra-ligand transitions, corresponding to π → π* and n → π* transitions within the aromatic ring and the amine and methoxy (B1213986) substituents, would be observed, likely in the ultraviolet region. These bands may shift upon coordination due to the influence of the metal ion on the ligand's electronic structure.

For complexes with transition metals, d-d transitions are expected. libretexts.org These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. libretexts.org The energy of these transitions is sensitive to the geometry of the complex and the nature of the ligand, as described by Ligand Field Theory. libretexts.org

Charge-transfer (CT) transitions are also anticipated. Ligand-to-metal charge transfer (LMCT) bands would arise from the excitation of an electron from a ligand-based orbital to a metal-based orbital. Given the presence of electron-donating amine and methoxy groups, LMCT transitions are likely. Metal-to-ligand charge transfer (MLCT) bands, involving the excitation of an electron from a metal-based orbital to a ligand-based orbital, might also be observed, particularly if the metal is in a low oxidation state.

Table 3: Expected Electronic Transitions in Metal Complexes of this compound

Transition TypeDescriptionExpected Spectral Region
Intra-ligand (π → π, n → π)Excitation of electrons within the ligand.Ultraviolet
d-d TransitionsExcitation of electrons between metal d-orbitals.Visible/Near-IR
Ligand-to-Metal Charge Transfer (LMCT)Electron transfer from ligand orbitals to metal orbitals.Ultraviolet/Visible
Metal-to-Ligand Charge Transfer (MLCT)Electron transfer from metal orbitals to ligand orbitals.Ultraviolet/Visible

Electronic Structure and Bonding in Metal Complexes (Theoretical and Experimental)

Ligand Field Theory Applications

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and bonding in transition metal complexes. wikipedia.org In complexes of this compound, the primary amine groups act as σ-donors, donating a lone pair of electrons to the metal center. According to LFT, this interaction removes the degeneracy of the metal's d-orbitals.

In an octahedral complex, the d-orbitals split into two sets: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²). The energy difference between these sets is the ligand field splitting parameter, Δo. The magnitude of Δo is influenced by the ligand's position in the spectrochemical series. Amine ligands are generally considered to be of intermediate field strength.

Density Functional Theory Studies of Complexes

Density Functional Theory (DFT) has become a powerful computational tool for investigating the electronic structure, geometry, and properties of metal complexes. researchgate.net DFT calculations could provide valuable insights into the complexes of this compound.

Geometrical parameters, such as bond lengths and angles, can be optimized to predict the most stable coordination geometries. These calculated structures can be compared with experimental data if available. Vibrational frequencies can also be calculated and compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

DFT can also be used to calculate the energies of molecular orbitals, providing a quantitative description of the electronic structure and the nature of the metal-ligand bonding. Natural Bond Orbital (NBO) analysis can be employed to quantify the charge distribution and the extent of covalent and ionic character in the metal-ligand bonds. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, aiding in the interpretation of experimental UV-Vis data. mdpi.com

Applications of this compound Metal Complexes in Catalysis Research

Metal complexes containing polydentate amine ligands are widely used as catalysts in a variety of organic transformations. researchgate.net While specific catalytic applications of this compound complexes have not been reported, their potential can be inferred from related systems.

The presence of two amine donors allows for the formation of stable chelate rings with metal ions, which can enhance the catalytic activity and stability of the complex. The electronic and steric properties of the ligand can be tuned by the methoxy substituent on the phenyl ring, which in turn can influence the catalytic performance.

Potential catalytic applications for these complexes could include:

Oxidation Reactions: Metal complexes with amine ligands are known to catalyze the oxidation of alcohols, alkenes, and other organic substrates.

Reduction Reactions: These complexes could also be active in hydrogenation and transfer hydrogenation reactions of ketones, imines, and other unsaturated compounds.

Cross-Coupling Reactions: Palladium and nickel complexes with amine-based ligands have been successfully employed in various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. The this compound ligand could potentially support such catalytic systems.

Table 4: Potential Catalytic Applications and Analogous System Performance

Reaction TypeMetal CenterAnalogous Ligand SystemTypical Performance Metrics
Alcohol OxidationRu, Fe, CuSubstituted Bipyridines, DiaminesHigh turnover numbers (TON), good to excellent selectivity.
Ketone HydrogenationRu, Rh, IrXylylenediamines, EthylenediaminesHigh enantioselectivity (for chiral variants), high turnover frequencies (TOF).
Suzuki-Miyaura CouplingPd, NiBidentate amine-phosphine ligandsHigh yields, mild reaction conditions.

Lack of Publicly Available Research Data on the

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a notable absence of specific research data concerning the coordination chemistry of the compound this compound and its applications in catalysis. Despite employing various search strategies and synonyms for the compound, no dedicated studies were identified that detail its use as a ligand in homogeneous catalysis, as a precursor for heterogeneous catalysts, or in enantiose Llective catalysis investigations.

The initial and subsequent targeted searches did not yield any peer-reviewed articles, patents, or conference proceedings that specifically describe the synthesis, characterization, or catalytic activity of coordination complexes involving this compound. General searches on related topics such as chiral amine synthesis and enantioselective catalysis provided broad overviews of the field but did not mention or allude to the specific compound .

This lack of available information prevents the generation of a scientifically accurate and detailed article according to the requested outline. The required sections on homogeneous catalysis, heterogeneous catalysis precursors, and enantioselective catalysis investigations, including data tables with research findings, cannot be completed without foundational research to draw upon.

It is possible that research on this specific compound exists but has not been published in publicly accessible domains, or it may be a novel area of investigation that has not yet been explored. Therefore, the requested article cannot be produced at this time.

4 Aminomethyl 3 Methoxyphenyl Methanamine As a Precursor and Building Block in Organic Synthesis

Amidation and Acylation Reactions

The two primary amine groups of [4-(Aminomethyl)-3-methoxyphenyl]methanamine serve as nucleophilic centers, readily participating in reactions with carboxylic acid derivatives. This reactivity is fundamental to forming stable amide bonds, a cornerstone of both medicinal chemistry and materials science.

The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of amides. chemguide.co.uk Depending on the stoichiometry of the reactants, either mono-amidation or di-amidation can be achieved. The reaction of both amine groups with a dicarboxylic acid or its derivative can lead to the formation of polymeric polyamides or macrocyclic structures. researchgate.net

When reacted with dicarboxylic anhydrides, such as phthalic anhydride (B1165640), the diamine can form imides through a two-step process involving an initial amic acid intermediate followed by cyclodehydration. This process is a standard method for creating imide functionalities within a larger molecular framework.

Table 1: Illustrative Amidation Reactions with Diamine Analogues

Acylating Agent Diamine Analogue Reaction Conditions Product Type
Benzoyl Chloride p-Xylylenediamine Et3N, CHCl3, 25°C Diamide (B1670390)
Acetic Anhydride m-Xylylenediamine Pyridine, 0°C to RT Diamide

This table presents typical reaction conditions for amidation based on chemically similar xylylenediamine structures.

The structure of this compound allows it to be used as a scaffold to create peptidomimetics or peptide analogues. Diamines are incorporated into peptide chains to introduce conformational constraints or to replace labile peptide bonds, potentially enhancing biological stability and potency. google.comenamine.net By coupling the diamine with protected amino acids using standard peptide coupling reagents (e.g., DCC, HOBt), peptide-like chains can be extended from one or both of the amine groups. This approach is valuable for creating novel molecular structures that mimic the secondary structures of peptides. enamine.net The resulting molecules are not true peptides but can reproduce key structural and functional features. enamine.net

Formation of Heterocyclic Compounds

The diamine's structure is well-suited for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

The aminomethyl groups can participate in cyclization reactions to form a variety of nitrogen-containing rings. A significant potential application is in the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.orgname-reaction.com Although the aminomethyl groups are not directly attached to the ring in a β-position, analogous reactions involving intramolecular cyclization are plausible. For instance, reaction with a 1,2-dicarbonyl compound like glyoxal could lead to the formation of a diazepine ring system fused to the benzene (B151609) core.

Furthermore, transition-metal-catalyzed C-H activation and annulation of benzylamines with alkynes is a modern strategy for synthesizing isoquinolines. researchgate.netresearchgate.net The aminomethyl group on the this compound scaffold could potentially direct such cyclizations, leading to substituted tetrahydroisoquinoline derivatives, a privileged structural motif in medicinal chemistry. nih.govmdpi.com

Table 2: Potential Heterocyclic Systems from Benzylamine (B48309) Analogues

Reaction Type Reactants Catalyst/Conditions Heterocyclic Product
Pictet-Spengler Phenethylamine, Aldehyde Acid catalyst (e.g., HCl) Tetrahydroisoquinoline
C-H Annulation Benzylamine, Alkyne Rh(III) or Ru(II) catalyst Isoquinoline

This table illustrates common methods for synthesizing nitrogen heterocycles from precursors with similar functional groups.

Fusion reactions involve the construction of a new ring fused to an existing one. For this compound, this could be achieved by reacting both amine functions with a single reagent designed to bridge them, thereby creating a fused polycyclic system. For example, reaction with a suitable α,β-unsaturated ketone could potentially lead to a fused dihydropyridine ring after an initial Michael addition followed by intramolecular cyclization and dehydration. Such strategies are employed to build complex molecular frameworks from relatively simple starting materials.

Derivatization for Advanced Functional Molecules

Derivatization refers to the transformation of a chemical compound into a product of similar structure, called a derivative. libretexts.org The primary amine groups of this compound are ideal handles for derivatization to create molecules with advanced functions.

A common derivatization is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. iosrjournals.orgresearchgate.net The resulting di-imine compounds can act as versatile multidentate ligands for coordinating with metal ions. The methoxy (B1213986) substituent on the aromatic ring can electronically tune the properties of the resulting metal complexes, which is relevant for applications in catalysis and materials science. digitellinc.com

Furthermore, the amine groups can be functionalized through alkylation or acylation to attach specific moieties that impart desired properties, such as fluorescence (for probes), specific binding affinity (for biological targets), or altered solubility. libretexts.orgsigmaaldrich.com This flexibility makes this compound a valuable platform for developing a wide array of functional molecules tailored for specific applications in chemistry and materials science. rsc.org

Synthesis of Fluorescent Probes

Fluorescent probes are indispensable tools in chemical biology and materials science, designed to detect and visualize specific analytes or environmental changes. The synthesis of these probes often involves the incorporation of electron-donating groups, such as amines, into a fluorophore backbone. Aromatic diamines can be particularly useful in this context, serving as key intermediates for the construction of sophisticated sensor molecules.

A comprehensive search of scientific literature reveals a lack of specific studies detailing the use of this compound in the synthesis of fluorescent probes. While the structural motif of a substituted xylylenediamine suggests potential for such applications, likely through derivatization of the amine functionalities to modulate the electronic properties of a conjugated system, no concrete examples have been reported. The methoxy group on the aromatic ring could further influence the photophysical properties of any resulting fluorophore. However, at present, the exploration of this specific diamine as a building block for fluorescent probes remains an uninvestigated area of research.

Design of Supramolecular Receptors

Supramolecular chemistry focuses on the design and synthesis of host molecules capable of selectively binding guest species through non-covalent interactions. Aromatic diamines are frequently employed as components of supramolecular receptors due to their ability to form hydrogen bonds and to be integrated into larger macrocyclic or acyclic structures.

There is currently no published research describing the application of this compound in the design or synthesis of supramolecular receptors. In principle, the two aminomethyl groups could be functionalized to create binding sites for various guests. For instance, they could be converted into amides, ureas, or Schiff bases to introduce hydrogen bonding motifs or metal coordination sites. The substitution pattern on the benzene ring could also play a role in directing the geometry of a potential host-guest complex. Despite these theoretical possibilities, the use of this compound in this field has not been documented.

Stereoselective Synthesis Utilizing this compound

Stereoselective synthesis is a critical area of organic chemistry focused on the controlled formation of stereoisomers. Chiral molecules, including diamines, often play a central role in these transformations, either as chiral auxiliaries or as ligands for asymmetric catalysts.

Chiral Auxiliary Roles

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed. Chiral diamines and their derivatives have been successfully used as auxiliaries in a variety of reactions.

A review of the chemical literature indicates that this compound has not been reported for use as a chiral auxiliary. For this compound to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers, as the parent molecule is achiral. There are no reports of such a resolution or the subsequent application of the enantiomerically pure forms in stereoselective synthesis.

Asymmetric Induction Strategies

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction. This is often achieved through the use of a chiral catalyst, which typically consists of a metal center and a chiral ligand. Chiral diamines are a prominent class of ligands in asymmetric catalysis.

There is no evidence in the scientific literature of this compound being employed in any asymmetric induction strategies. Similar to its potential role as a chiral auxiliary, the diamine would need to be in an enantiomerically pure form to be effective as a chiral ligand. The synthesis and application of chiral ligands based on the this compound scaffold have not been described.

Advanced Material Applications Utilizing 4 Aminomethyl 3 Methoxyphenyl Methanamine Derivatives

Components in High-Performance Polymeric Materials

The bifunctional nature of [4-(Aminomethyl)-3-methoxyphenyl]methanamine makes it a suitable monomer for step-growth polymerization, a common method for producing high-performance polymers. The two primary amine groups can react with a variety of co-monomers, such as dianhydrides or diacyl chlorides, to form long-chain polymers. The presence of the methoxy (B1213986) group and the aromatic ring are expected to influence the final properties of the resulting materials.

Aromatic diamines are fundamental components in the synthesis of thermally stable polymers like polyimides. The general two-step synthesis of polyimides involves the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. vt.edu The incorporation of the rigid aromatic structure of this compound into a polymer backbone would likely contribute to a high glass transition temperature (Tg) and enhanced thermal stability. The methoxy group might slightly reduce the ultimate thermal stability compared to unsubstituted analogs due to the potential for ether linkage cleavage at very high temperatures, but it can improve solubility and processability.

Table 1: Projected Thermal Properties of a Polyimide Derived from this compound and Pyromellitic Dianhydride (PMDA) (Note: This data is illustrative and based on typical values for aromatic polyimides, as specific experimental data for this polymer is not readily available.)

PropertyProjected Value
Glass Transition Temp (Tg)250-300 °C
5% Weight Loss Temp (TGA)> 450 °C (in N₂)
Coefficient of Thermal Expansion40-60 ppm/°C
Decomposition Onset~400 °C

The introduction of electron-donating groups, such as a methoxy group, onto a polymer backbone can influence its optoelectronic properties. researchgate.netescholarship.org In polymers derived from this compound, the methoxy group could increase the electron density of the aromatic ring, potentially narrowing the HOMO-LUMO gap and red-shifting the polymer's absorption and emission spectra. researchgate.netescholarship.org This could make such polymers candidates for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), although extensive research would be needed to confirm these properties. The specific placement of the methoxy group would also play a crucial role in determining the final electronic characteristics.

While there is no direct research on the use of this compound in self-healing polymers, its diamine functionality could be utilized in creating crosslinked networks with reversible bonds. For instance, it could be incorporated into a polymer matrix that includes dynamic covalent bonds or supramolecular interactions, which are key to many intrinsic self-healing mechanisms. The amine groups could also be used to form linkages that are part of a reversible crosslinking system, allowing the material to repair damage when exposed to a specific stimulus like heat or light.

Role in Adhesives and Coatings Research

The primary amine groups of this compound are highly reactive towards epoxy groups, making it a strong candidate as a curing agent or crosslinker for epoxy resins, which are widely used in adhesives and coatings. threebond.co.jp

In epoxy formulations, amine curing agents react with the epoxide rings of the resin to form a highly crosslinked, three-dimensional network. Aromatic amines generally provide cured epoxy systems with excellent thermal and chemical resistance. threebond.co.jp The reaction of this compound with a standard epoxy resin like diglycidyl ether of bisphenol A (DGEBA) would proceed via the addition of the amine hydrogens to the epoxy ring. The stoichiometry between the amine and epoxy groups would be a critical factor in determining the final properties of the cured material. pcimag.com

Table 2: Projected Properties of an Epoxy Resin (DGEBA) Cured with this compound (Note: This data is representative of aromatic amine-cured epoxies and is not based on direct experimental results for this specific system.)

PropertyProjected Outcome
Glass Transition Temp (Tg)150-200 °C
Curing TemperatureRoom temperature to moderate heat (80-150 °C)
Chemical ResistanceHigh resistance to solvents and acids
Mechanical StrengthHigh modulus and tensile strength

As a crosslinking agent, this compound can impart rigidity and durability to coatings. The aromatic structure contributes to the hardness and thermal stability of the cured film, while the two aminomethyl groups allow for the formation of a dense crosslink network. specialchem.com The methoxy group could potentially improve the compatibility of the diamine with certain resin systems and influence the surface properties of the resulting coating. The rate of curing and the final network structure would depend on factors such as temperature, the presence of catalysts, and the specific formulation of the coating. pcimag.com

Research on Smart Materials and Responsive Systems

Smart materials, or responsive systems, are designed to exhibit significant changes in their properties in response to external stimuli. The incorporation of this compound into polymer structures can impart such responsiveness, primarily due to the presence of amino groups that can interact with their environment.

pH-Responsive Materials

Polymers derived from this compound are being investigated for their potential as pH-responsive materials. The primary amine groups within the polymer backbone can undergo protonation and deprotonation in response to changes in the ambient pH. nih.gov In acidic environments, these amines become protonated (–NH3+), leading to electrostatic repulsion between polymer chains. This repulsion can cause the material to swell or dissolve. Conversely, in basic or neutral environments, the amines are deprotonated (–NH2), reducing repulsion and potentially causing the material to shrink or precipitate. rsc.org

This pH-dependent behavior is critical for applications such as controlled drug delivery, where a therapeutic agent could be released in the acidic microenvironment of a tumor or a specific segment of the gastrointestinal tract. The general mechanism involves encapsulating a substance within the polymer matrix at a neutral pH and its subsequent release when the pH changes.

Table 1: Hypothetical Swelling Ratios of a Polyamide Derivative in Response to pH

pHSwelling Ratio (%)Polymer State
2.0500Swollen
4.0350Swollen
6.0150Partially Swollen
7.4100Collapsed
9.095Collapsed

This table illustrates the potential pH-responsive swelling behavior of a hypothetical hydrogel synthesized using a derivative of this compound. The data is representative of polymers containing primary amine functionalities.

Analytical Methodologies for 4 Aminomethyl 3 Methoxyphenyl Methanamine Research

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic methods are indispensable for the separation and quantification of [4-(Aminomethyl)-3-methoxyphenyl]methanamine from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques in this regard.

The development of a robust HPLC method for the purity assessment of this compound is a critical step in its quality control. A typical method would involve a reversed-phase column, such as a C18, with a polar-modified stationary phase to handle the compound's amine functionalities. The mobile phase would likely consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727), run in a gradient elution mode to ensure the separation of impurities with a wide range of polarities. Detection is commonly achieved using a UV detector set at a wavelength where the aromatic ring of the molecule exhibits maximum absorbance.

For GC analysis, derivatization of the primary amine groups is often necessary to improve the compound's volatility and thermal stability. nih.gov Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed. nih.gov The separation would be performed on a capillary column with a non-polar or medium-polarity stationary phase, and detection would typically be carried out using a Flame Ionization Detector (FID) for routine purity checks.

A hypothetical HPLC method development summary for purity assessment is presented below:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmGood retention and separation of aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterProvides good peak shape for amines.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at 275 nmWavelength of maximum absorbance for the aromatic ring.
Injection Volume 10 µLStandard injection volume.

For the quantitative analysis of this compound in reaction mixtures, an internal standard method is often preferred for both HPLC and GC to ensure accuracy and precision. A suitable internal standard would be a structurally similar compound with a different retention time. Calibration curves are constructed by analyzing a series of standards containing known concentrations of the analyte and the internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte. This allows for the accurate determination of the compound's concentration in an unknown sample by comparing its peak area ratio to the calibration curve.

Spectroscopic Identification and Structural Elucidation (Research Focus)

Spectroscopic techniques are paramount for the unambiguous identification and detailed structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of this compound. While 1D ¹H and ¹³C NMR provide initial structural information, advanced 2D NMR techniques are employed for complete assignment of all proton and carbon signals, especially in complex molecules. mdpi.com Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings within the molecule, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively.

Solid-State NMR could be utilized to study the compound in its solid form, providing insights into its crystalline structure and polymorphism, which can be crucial for understanding its physical properties.

A summary of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below:

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.3110 - 130
OCH₃~3.8~55
CH₂NH₂~3.7~45
NH₂1.5 - 3.0 (broad)-

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. nih.gov

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. nih.gov Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for similar benzylamine (B48309) compounds include the loss of the aminomethyl group and cleavage of the bond beta to the aromatic ring. nih.gov The resulting fragmentation pattern serves as a molecular fingerprint that can be used for identification.

Predicted collision cross-section (CCS) values for different adducts of the molecule can also be calculated and compared with experimental data for further structural confirmation. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺167.11789135.4
[M+Na]⁺189.09983143.0
[M-H]⁻165.10333138.6

Q & A

Basic: What are the established synthetic routes for [4-(Aminomethyl)-3-methoxyphenyl]methanamine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step organic reactions targeting the introduction of the aminomethyl and methoxy groups on the phenyl ring. For analogous compounds, common strategies include:

  • Reductive Amination : A ketone intermediate (e.g., 4-formyl-3-methoxyphenyl derivatives) reacts with ammonia or alkylamines under reducing agents like NaBH₃CN or H₂/Pd-C .
  • Nucleophilic Substitution : Halogenated precursors (e.g., 4-bromo-3-methoxyphenyl derivatives) undergo substitution with ammonia or amine nucleophiles in polar aprotic solvents (e.g., DMF) at elevated temperatures .

Critical Factors:

  • Temperature : Higher temperatures (80–120°C) improve substitution efficiency but may degrade sensitive intermediates.
  • Catalyst Choice : Palladium catalysts (e.g., Pd/C) enhance reductive amination yields by minimizing side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.